molecular formula C10H15ClO2 B14503286 5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one CAS No. 62976-47-0

5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B14503286
CAS No.: 62976-47-0
M. Wt: 202.68 g/mol
InChI Key: OCSPPULELDTXDM-UHFFFAOYSA-N
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Description

5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one is a heterocyclic organic compound with the molecular formula C10H15ClO2. It is known for its unique structure, which includes a cyclopentane ring fused with a furan ring, and is substituted with chlorine and methyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated cyclopentane derivative with a furan derivative in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one: Lacks the chlorine substitution.

    5-Bromo-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one: Contains a bromine atom instead of chlorine.

    6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-thione: Contains a sulfur atom in place of the oxygen atom in the furan ring.

Uniqueness

5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity. This makes it valuable for certain applications where other similar compounds may not be as effective.

Properties

CAS No.

62976-47-0

Molecular Formula

C10H15ClO2

Molecular Weight

202.68 g/mol

IUPAC Name

5-chloro-6,6,6a-trimethyl-3,3a,4,5-tetrahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C10H15ClO2/c1-9(2)7(11)4-6-5-8(12)13-10(6,9)3/h6-7H,4-5H2,1-3H3

InChI Key

OCSPPULELDTXDM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC2C1(OC(=O)C2)C)Cl)C

Origin of Product

United States

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